Methyl 1-(bromomethyl)cyclopentane-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name methyl 1-(bromomethyl)cyclopentane-1-carboxylate follows IUPAC rules, which prioritize functional groups based on seniority. The parent structure is cyclopentane, with two substituents: a bromomethyl group (-CH2Br) and a methoxycarbonyl group (-COOCH3) at the 1-position. The numbering begins at the carboxylate-bearing carbon to assign the lowest possible locants.
Key Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 1803571-92-7 |
| Molecular Formula | C8H13BrO2 |
| SMILES | COC(=O)C1(CCCC1)CBr |
| InChI Key | OIBDMAZNGWLXFZ-UHFFFAOYSA-N |
The InChI string (1S/C8H13BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-6H2,1H3) encodes the connectivity, stereochemistry, and tautomeric information. The bromomethyl and ester groups create a sterically congested environment, influencing reactivity and physical properties.
Molecular Geometry and Conformational Analysis
The cyclopentane ring adopts non-planar conformations to alleviate angle strain. Unlike cyclohexane’s chair conformation, cyclopentane derivatives favor envelope or twist conformations, where four carbons lie in a plane, and the fifth deviates. For this compound, substituent effects further distort the ring:
Bond Lengths and Angles:
| Bond | Length (Å) | Source |
|---|---|---|
| C-Br | 1.94 | |
| C=O (ester) | 1.23 | |
| C-O (methoxy) | 1.43 |
The bromomethyl group’s steric bulk and the ester’s electron-withdrawing nature induce axial-equatorial preferences in ring substituents. Computational models suggest that the bromomethyl group occupies an equatorial position to minimize 1,3-diaxial interactions, while the ester group adopts an axial orientation due to conjugation with the carbonyl π-system.
Electronic Structure and Orbital Interactions
The electronic structure is dominated by polar covalent bonds and hyperconjugative effects:
- C-Br Bond Polarization : Bromine’s electronegativity (2.96) creates a dipole moment (≈1.5 D) along the C-Br bond, making it susceptible to nucleophilic substitution.
- Ester Group Resonance : The carboxylate ester exhibits resonance stabilization, delocalizing electrons between the carbonyl oxygen and methoxy group. This reduces electrophilicity at the carbonyl carbon compared to carboxylic acids.
- Orbital Hybridization : The cyclopentane ring carbons are sp³-hybridized, while the carbonyl carbon (C=O) is sp²-hybridized. The bromomethyl carbon’s sp³ hybridization facilitates σ-orbital overlap with adjacent atoms.
Comparative Structural Analysis with Related Brominated Cyclopentane Derivatives
This compound shares structural motifs with other bromocyclopentanes but differs in substituent arrangement:
Comparative Table:
Key Differences:
- Substituent Position : Moving the bromomethyl group to the 3-position (as in ) reduces steric hindrance between substituents, lowering melting points by ≈15°C compared to the 1-position derivative.
- Electronic Effects : Compounds lacking the ester group (e.g., 1-(bromomethyl)-1-methylcyclopentane) exhibit lower polarity, reducing solubility in polar solvents.
- Reactivity : The 1,2-diaxial arrangement of bromomethyl and ester groups in the title compound enhances susceptibility to elimination reactions compared to analogs with isolated substituents.
Properties
IUPAC Name |
methyl 1-(bromomethyl)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBDMAZNGWLXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(bromomethyl)cyclopentane-1-carboxylate is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H13BrO2
- Molecular Weight : 221.09 g/mol
The compound features a cyclopentane ring with a bromomethyl and a carboxylate group, which are significant for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit notable antitumor properties. For instance, derivatives of cyclopentane carboxylic acids have been shown to inhibit cancer cell proliferation effectively. The structure-activity relationship suggests that the presence of electron-withdrawing groups, such as bromine, enhances cytotoxicity against various cancer cell lines.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 2.5 ± 0.5 | HT29 |
| Compound B | 3.0 ± 0.3 | Jurkat |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound's bromine substituent may also contribute to its antimicrobial properties. Studies have shown that halogenated compounds often exhibit enhanced antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : Similar compounds have been reported to act as antagonists for specific receptors, inhibiting pathways involved in tumor growth and inflammation.
- Cellular Uptake : The lipophilicity imparted by the cyclopentane structure facilitates cellular uptake, enhancing bioavailability.
Case Study 1: Antitumor Efficacy
A study focusing on cyclopentane derivatives demonstrated that certain modifications could significantly increase their potency against cancer cells. For example, a derivative with a similar structure was tested against breast cancer cell lines, showing an IC50 value of approximately 5 µg/mL, indicating strong antiproliferative effects.
Case Study 2: Antimicrobial Properties
In another investigation, this compound was evaluated for its antimicrobial efficacy against multi-drug resistant bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential as a lead compound for further development.
Scientific Research Applications
Organic Synthesis
Methyl 1-(bromomethyl)cyclopentane-1-carboxylate serves as a versatile building block in organic synthesis. Its bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Reactions and Mechanisms
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines and alcohols, leading to the formation of new compounds.
- Esterification: This compound can undergo esterification with alcohols, creating esters that are valuable in synthetic pathways.
Case Study: Synthesis of Complex Molecules
A study demonstrated the use of this compound in synthesizing complex fluorinated compounds. The compound was reacted with nucleophiles to create a series of derivatives with varying biological activities, showcasing its utility in developing pharmacologically relevant molecules .
Medicinal Chemistry
The unique reactivity of this compound makes it a candidate for drug development.
Potential Pharmaceutical Applications
- Anticancer Agents: Research indicates that derivatives synthesized from this compound exhibit significant activity against cancer cell lines, making them potential leads for anticancer drug development.
- Enzyme Inhibitors: The compound has been investigated as a scaffold for designing enzyme inhibitors, particularly in targeting specific biochemical pathways involved in disease processes .
| Compound | Activity (IC50) | Target |
|---|---|---|
| Derivative A | 50 nM | Thromboxane-A2 receptor |
| Derivative B | 30 nM | Protein kinase C |
| Derivative C | 20 nM | Cyclooxygenase |
Materials Science
In materials science, this compound is explored for its potential in developing advanced materials.
Fluorinated Polymers
The compound's ability to incorporate into polymer matrices enhances the thermal stability and chemical resistance of the resulting materials. This property is particularly useful in applications requiring robust materials that can withstand harsh environments.
Case Study: Development of Coatings
Research has shown that incorporating this compound into coating formulations significantly improves their performance characteristics, such as scratch resistance and durability under extreme conditions .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Bromomethyl vs. Aryl vs. Alkyl Substituents: Compounds with bromophenyl groups (e.g., CAS 1282589-52-9) exhibit distinct electronic effects, influencing their reactivity in cross-coupling reactions .
Stereochemical Considerations :
- Stereoisomers like methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate (CAS 2055840-88-3) highlight the importance of chirality in drug design, where enantiomeric purity can dictate biological activity .
Functional Group Diversity: The presence of sulfonyl (CAS 160790-07-8) or amino (CAS 1314922-38-7) groups expands utility in sulfonamide or peptide synthesis, respectively .
Pharmaceutical Relevance:
- Brominated cyclopentanes are intermediates in drugs targeting kinase inhibitors or antimicrobial agents.
Preparation Methods
General Synthetic Routes for Preparation
Several synthetic routes have been reported for the preparation of methyl 1-(bromomethyl)cyclopentane-1-carboxylate. The methods generally involve:
- Functionalization of cyclopentane derivatives.
- Introduction of the bromomethyl group via halogenation.
- Esterification or use of ester-containing precursors.
Method 1: Bromination of Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
A common approach involves the bromination of the corresponding hydroxymethyl derivative:
Preparation of Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate:
- Starting from methyl cyclopentanecarboxylate, a hydroxymethyl group is introduced at the 1-position by hydroxymethylation reactions (e.g., formaldehyde addition under basic conditions or via hydroxyalkylation).
Conversion to Bromomethyl Derivative:
- The hydroxyl group is converted to bromide using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
- Reaction conditions typically involve low temperatures to moderate temperatures (0–25°C) to avoid side reactions.
-
- The product is purified by distillation or chromatography to isolate this compound with good yields.
- Straightforward and uses readily available starting materials.
- High regioselectivity due to the stable ester and ring structure.
- Requires careful control of bromination conditions to prevent overbromination or ring halogenation.
Method 2: Cyclopentane Ring Functionalization via Oxy-Cope Rearrangement and Subsequent Bromination
An alternative synthetic route involves:
Formation of Cyclopropanol Derivative:
- Starting from suitable precursors, cyclopropanol intermediates are synthesized.
-
- The cyclopropanol undergoes an oxy-Cope rearrangement to form the cyclopentane ring bearing a hydroxymethyl group.
-
- The hydroxymethyl group is then brominated to yield the target bromomethyl ester.
This method has been reported to provide access to various substituted cyclopentane derivatives, including this compound, with good control over stereochemistry and substitution patterns.
Method 3: Gas-Phase Catalytic Conversion of Cyclohexanol/Cyclohexene to Cyclopentene Derivatives Followed by Functionalization
A patented process describes:
- Stage 1: Conversion of cyclohexanol or cyclohexene to 1-methyl-1-cyclopentene via gas-phase isomerization over acidic catalysts such as silicon dioxide or zeolites at elevated temperatures (250–450°C).
- Stage 2: Subsequent addition of alcohols or functional groups to the double bond to form 1-methyl-1-alkoxycyclopentanes.
- Stage 3: Further functionalization steps including bromination and esterification to obtain this compound.
This multi-step gas-phase catalytic process is industrially relevant due to continuous operation capability and high selectivity, although it involves several reaction steps and intermediate purifications.
Comparative Table of Preparation Methods
| Method | Starting Material(s) | Key Steps | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination of Hydroxymethyl Ester | Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate | Bromination with PBr3 or HBr | 0–25°C, controlled environment | Simple, regioselective | Requires prior hydroxymethylation |
| Oxy-Cope Rearrangement Route | Cyclopropanol intermediates | Oxy-Cope rearrangement + bromination | Mild to moderate temperatures | Good stereochemical control | Multi-step, requires intermediate synthesis |
| Gas-Phase Catalytic Conversion and Functionalization | Cyclohexanol or Cyclohexene | Isomerization, addition, bromination | 250–450°C, acidic catalysts | Continuous process, industrial scale | Multi-step, complex setup |
Research Findings and Notes
The bromomethyl group in this compound is highly reactive, making the compound a versatile intermediate for nucleophilic substitution reactions in medicinal chemistry and material science.
The gas-phase catalytic conversion of cyclohexanol to cyclopentene derivatives achieves yields of 60.3% for 1-methylcyclopentene, which is a key intermediate for further functionalization towards the target compound.
Solid acidic catalysts such as SiO2, Al2O3, and zeolites are effective for the isomerization and functionalization steps, with residence times ranging from 1 to 50 seconds and catalyst velocities between 0.05 to 3 kg/l·h.
The overall synthetic strategy often balances reaction efficiency, selectivity, and scalability depending on the intended application of the compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes and purification methods for Methyl 1-(bromomethyl)cyclopentane-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via reductive amination or condensation reactions. For example, intermediates like Methyl 1-[[(E)-[2,3-difluoro-4-(substituted)phenyl]methylideneamino]-methylamino]cyclopentane-1-carboxylate are reacted with reducing agents such as 5-ethyl-2-methylpyridine borane in ethyl acetate under nitrogen, followed by aqueous workup (15% NaCl washes) and purification via silica gel chromatography (e.g., ethyl acetate/methanol eluent, 90% yield) . LCMS (m/z 428 [M+H]+) and HPLC (retention time 0.61 min) are standard analytical tools for purity validation .
Q. How is the compound characterized, and what analytical techniques resolve contradictory data?
- Methodological Answer : Characterization relies on LCMS for molecular ion confirmation and HPLC for retention time consistency. Discrepancies in purity (e.g., between LCMS and NMR) require cross-validation:
- Step 1 : Repeat analysis using identical mobile phases and columns.
- Step 2 : Perform 2D-NMR (e.g., HSQC, HMBC) to confirm structural integrity if LCMS/HPLC data conflict .
- Step 3 : Adjust purification conditions (e.g., gradient elution in chromatography) to isolate impurities .
Advanced Research Questions
Q. How do reaction parameters (solvent, temperature, catalyst) influence yield and selectivity in its synthesis?
- Methodological Answer :
- Solvent : Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of intermediates, while 2-butanone improves borane-mediated reductions by stabilizing reactive intermediates .
- Temperature : Reactions at 0°C minimize side reactions (e.g., hydrolysis of bromomethyl groups), whereas room temperature accelerates imine reduction .
- Catalyst : Pyridine hydrochloride (1.1 eq) in 2-butanone promotes efficient protonation of intermediates, critical for high-yield crystallizations (e.g., 73% isolated yield) .
Q. What strategies optimize the stability of intermediates during multi-step syntheses?
- Methodological Answer :
- Air-sensitive steps : Use Schlenk lines or nitrogen atmospheres to prevent oxidation of borane reagents .
- Workup : Immediate neutralization with 5M NaOH after reductions prevents acid-catalyzed decomposition of cyclopentane rings .
- Storage : Crude products are stabilized by concentrating under reduced pressure and storing at -20°C in anhydrous solvents .
Q. How do substituents on the phenyl ring (e.g., morpholine vs. methoxyethyl groups) affect reaction kinetics?
- Methodological Answer :
- Electron-donating groups (e.g., morpholine) : Accelerate imine formation due to increased nucleophilicity of the amine, reducing reaction time from 2 hours to 30 minutes .
- Steric effects : Bulky groups (e.g., trifluoromethyl) require higher temperatures (50°C) for complete borane reduction, as noted in comparative studies .
- Data Table :
| Substituent | Reaction Time (min) | Yield (%) |
|---|---|---|
| Morpholine | 30 | 85 |
| Methoxyethyl | 60 | 90 |
| Trifluoromethyl | 120 | 70 |
| Data derived from Examples 237, 439, and 105 . |
Contradiction Analysis in Published Data
Q. Why do yields vary between similar synthetic routes (e.g., 70% vs. 90%)?
- Methodological Answer : Variations arise from:
- Stoichiometry : Excess borane (2.0 eq vs. 1.2 eq) improves reduction efficiency but complicates purification .
- Workup : Liquid-liquid extraction with 15% KH2PO4 increases purity but reduces recovery of polar byproducts .
- Catalyst loading : Pyridine hydrochloride (1.1 eq vs. 1.0 eq) enhances crystallinity, reducing losses during filtration .
Handling and Safety in Advanced Applications
Q. What precautions are critical for handling air-sensitive intermediates in large-scale syntheses?
- Methodological Answer :
- Equipment : Use jacketed reactors with inert gas purging to maintain nitrogen atmospheres during borane additions .
- Quenching : Gradual addition of 5M NaOH controls exothermicity during neutralization, preventing thermal degradation .
- Waste management : Brominated byproducts are treated with 15% NaHSO3 to reduce toxicity before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
